(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate
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Overview
Description
“®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate” is a compound that belongs to the class of oxazolidinones . Oxazolidinones are a class of synthetic antibiotics that have gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N-aryl substituent .
Synthesis Analysis
A new synthetic method for the preparation of high enantiopure ®-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione has been developed . The enantiopurity of the obtained compound is established using chiral high performance liquid chromatography (HPLC) i.e. enantiomeric excess (ee) as 100% . One among the two proposed approaches, is succeeded in preparing enantiopure targeted chiral building block using ®-2-(chloromethyl)oxirane (®-epichlorohydrin) as precursor .Chemical Reactions Analysis
The synthesis of “®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate” involves the use of ®-2-(chloromethyl)oxirane (®-epichlorohydrin) as a precursor . The exact chemical reactions involved in the synthesis of this compound are not directly available from the search results.Scientific Research Applications
Antitumor Activity
One significant application of compounds related to "(R)-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate" is in the field of oncology. Research has demonstrated the effectiveness of similar compounds against various types of cancer. For instance, studies on compounds like R17934-NSC 238159 have shown activity against lymphoid L 1210 leukemia, lymphocytic P 388 leukemia, melanotic melanoma B16, and Lewis lung carcinoma, highlighting the potential for clinical applications due to their low toxicity at therapeutically active doses (Atassi & Tagnon, 1975). Additionally, the interaction of oncodazole (R 17934), a compound structurally related to "this compound," with rat brain tubulin suggests its role as a true microtubule inhibitor, inhibiting the polymerization of tubulin in vitro (Hoebeke, Nijen, & Brabander, 1976).
Agricultural Applications
In agriculture, similar compounds have been utilized for the prevention and control of fungal diseases. Solid lipid nanoparticles and polymeric nanocapsules containing carbendazim (MBC) and tebuconazole (TBZ), compounds related to "this compound," have shown potential in reducing toxicity and improving the efficacy of fungicides. This research indicates a promising direction for the treatment and prevention of fungal diseases in plants, offering new options for sustainable agriculture (Campos et al., 2015).
Mechanism of Action
Oxazolidinones, the class of antibiotics to which “®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate” belongs, bind to the 50S ribosomal subunit, inhibiting the biosynthesis of bacterial proteins . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
Future Directions
Oxazolidinones, the class of antibiotics to which “®-Benzyl ((2-oxooxazolidin-5-yl)methyl)carbamate” belongs, have gained increasing interest due to their unique mechanism of action . They assure high antibiotic efficiency and low susceptibility to resistance mechanisms . This makes them promising candidates for future research and development in the field of antibacterial agents .
Properties
IUPAC Name |
benzyl N-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-11(13-6-10-7-14-12(16)18-10)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMOMVDNFMVGGV-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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